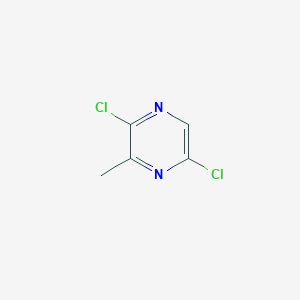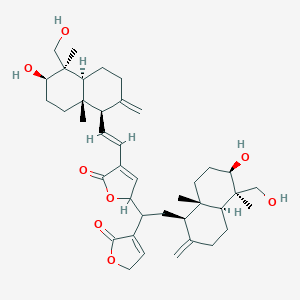
双安得罗格拉菲醇
描述
双安德罗格拉菲醇 C 是一种罕见的 ent-羊毛烷二萜类化合物二聚体,从穿心莲中分离得到。它具有以下化学结构:!双安德罗格拉菲醇 C)
科学研究应用
双安德罗格拉菲醇 C 在各个科学领域引起了人们的兴趣:
医学: 它可以保护心肌细胞免受缺氧复氧损伤,表明它具有潜在的治疗应用。
生物学: 其对 TRPV 通道的影响值得进一步研究。
化学: 研究人员探索其独特的二聚体结构和反应性。
作用机制
双安德罗格拉菲醇 C 发挥其作用的确切机制仍然是研究的热点。它可能涉及与分子靶标和信号通路相互作用。
生化分析
Biochemical Properties
Bisandrographolide interacts with various biomolecules, particularly enzymes and proteins. It has been shown to activate TRPV4 channels , which are part of the transient receptor potential (TRP) multigene superfamily . The activation of these channels by Bisandrographolide could influence various biochemical reactions.
Cellular Effects
Bisandrographolide has been shown to have significant effects on various types of cells and cellular processes. For instance, it activates a large TRPV4-like current in immortalized mouse keratinocytes . This activation could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Bisandrographolide involves its interaction with TRPV4 channels . It activates these channels in a membrane-delimited manner , suggesting that it exerts its effects at the molecular level. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Its activation of TRPV4 channels suggests that it could have long-term effects on cellular function
Dosage Effects in Animal Models
Studies on related compounds suggest that it may have a good safety profile
Metabolic Pathways
Its activation of TRPV4 channels suggests that it could interact with enzymes or cofactors involved in these pathways
Transport and Distribution
Its activation of TRPV4 channels suggests that it could interact with transporters or binding proteins
Subcellular Localization
Its activation of TRPV4 channels suggests that it could be directed to specific compartments or organelles
准备方法
合成路线:: 双安德罗格拉菲醇 C 的合成路线尚未得到广泛报道。从穿心莲中分离表明,它可以从天然来源获得。
工业生产:: 截至目前,尚无成熟的双安德罗格拉菲醇 C 的工业化生产方法。其稀有性和独特的结构使得大规模合成具有挑战性。
化学反应分析
双安德罗格拉菲醇 C 已知能激活 TRPV1 和 TRPV3 通道,其 Kd 值分别为 289 和 341 μM。不幸的是,导致其形成的具体反应没有得到很好的记录。其合成常用的试剂和条件仍然难以捉摸。
相似化合物的比较
类似化合物::
双安德罗格拉菲醇 A: 来自穿心莲的另一种化合物,双安德罗格拉菲醇 A,激活 TRPV4 通道。与双安德罗格拉菲醇 C 不同,它不形成二聚体结构。
属性
IUPAC Name |
4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30?,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHWOZANSOUSAY-LZBAHHAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC(C3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC[C@H]([C@@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of bisandrographolide?
A: Bisandrographolide has been shown to interact with and activate transient receptor potential vanilloid 4 (TRPV4) channels. [] This interaction leads to calcium influx into the cell, which can trigger various downstream effects depending on the cell type. [] For instance, in cardiomyocytes, bisandrographolide's activation of TRPV4 has been shown to protect against hypoxia-reoxygenation injury. []
Q2: What are the structural characteristics of bisandrographolide?
A: While the provided research excerpts don't explicitly state the molecular formula and weight of bisandrographolide, they highlight its unique structural features. Bisandrographolide E, a specific type of bisandrographolide, is the first documented labdane dimer with an unprecedented tricyclic system. This system incorporates a spiroketal moiety fused with a ketal-γ-lactone unit. [] Further structural analysis, including the stereochemistry of newly formed asymmetric carbons in various bisandrographolides, was achieved through techniques like single-crystal X-ray diffraction, electronic circular dichroism (ECD), and nuclear magnetic resonance (NMR) calculations. []
Q3: How does the structure of bisandrographolide relate to its activity?
A: Research indicates a strong structure-activity relationship for bisandrographolide, particularly concerning its interaction with TRPV4 channels. For instance, bisandrographolides with different stereochemical configurations at the C-12 and C-15' positions exhibit varying degrees of TRPV1-4 channel activation. [] Notably, the bisandrographolide with a 12R/15'S configuration demonstrates the most potent activation of TRPV1 and, consequently, the most effective cardiomyocyte protection. [] Further research highlights the importance of transmembrane segments 3 and 4 in TRPV4 for bisandrographolide binding and activation. []
Q4: Has computational chemistry been used to study bisandrographolide?
A4: Yes, computational methods are being employed to investigate bisandrographolide's potential as a therapeutic agent. Molecular docking studies have been used to assess the binding affinity of bisandrographolide and other phytochemicals from Andrographis paniculata against various targets, including:
- Diphtheria toxin: Bisandrographolide demonstrated a strong binding affinity (-10.4 kcal/mol), indicating its potential as an inhibitor. []
- TNF-α: Bisandrographolide A showed a binding affinity of -8.6 kcal/mol, suggesting potential anti-inflammatory activity by targeting TNF-α. []
- ZIKV NS2B-NS3 protease: Bisandrographolide A exhibited strong binding (-11.7 kcal/mol), suggesting it could inhibit this viral protease essential for Zika virus replication. []
- HIV-1 protease: Molecular docking studies suggest bisandrographolide may inhibit HIV-1 protease, highlighting its potential as an antiviral agent. []
Q5: What are the potential applications of bisandrographolide based on its observed activities?
A5: Research suggests potential applications for bisandrographolide in several areas:
- Antiviral agent: In silico studies indicate potential for bisandrographolide to inhibit key viral proteins, suggesting possible applications against diphtheria, Zika virus, and HIV. [, , ]
- Anti-inflammatory treatment: Bisandrographolide's interaction with TNF-α suggests potential for treating inflammatory conditions like rheumatoid arthritis. []
- Cardioprotective agent: Bisandrographolide's activation of TRPV4 and subsequent protection of cardiomyocytes against injury highlights potential for treating cardiovascular diseases. []
Q6: What is known about the pharmacokinetics of bisandrographolide?
A: While specific data on absorption, distribution, metabolism, and excretion (ADME) were not provided in the excerpts, several studies utilize in silico tools to predict these properties for bisandrographolide. [, , ] This computational analysis is often combined with assessments based on Lipinski's rule of five to determine the drug-likeness and potential bioavailability of bisandrographolide. [] Further research, including in vitro and in vivo studies, is required to fully elucidate the pharmacokinetic profile of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




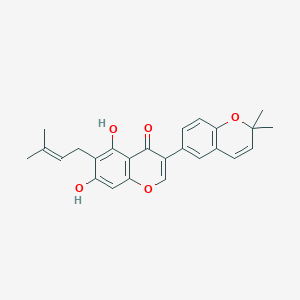

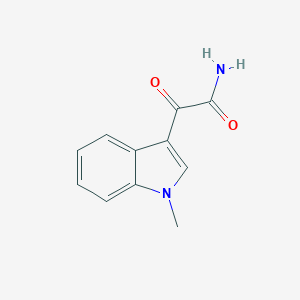
![N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide](/img/structure/B170858.png)
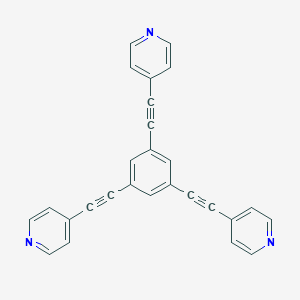
![2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B170872.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)

